2-Hydroxy-4-(trifluoromethoxy)benzaldehyde chemical structure and properties
2-Hydroxy-4-(trifluoromethoxy)benzaldehyde chemical structure and properties
An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in synthetic chemistry. While experimental data for this specific molecule is limited in public literature, this document synthesizes available information with predictive analysis and comparative data from structurally similar compounds to offer a scientifically grounded perspective. The guide covers the chemical structure, predicted physicochemical and spectroscopic properties, plausible synthetic pathways, expected reactivity, and potential applications, particularly in the fields of medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging fluorinated building blocks for the design of novel molecules.
Introduction: The Significance of Fluorinated Benzaldehydes
The strategic incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. When this group is part of a reactive scaffold like salicylaldehyde (2-hydroxybenzaldehyde), the resulting molecule becomes a versatile building block for constructing complex molecular architectures.
2-Hydroxy-4-(trifluoromethoxy)benzaldehyde combines the key functionalities of a reactive aldehyde, a phenolic hydroxyl group, and a lipophilic, electron-withdrawing trifluoromethoxy group. This unique combination suggests its potential as a precursor for a wide range of derivatives, including Schiff bases, chalcones, and heterocyclic compounds with potential biological activities. This guide aims to provide a detailed technical overview of this compound, addressing its structure, properties, and synthetic utility.
Chemical Structure and Identifiers
The foundational step in understanding the utility of any chemical compound is a precise characterization of its structure and a compilation of its key identifiers.
Molecular Structure
2-Hydroxy-4-(trifluoromethoxy)benzaldehyde consists of a benzene ring substituted with a hydroxyl group at position 2, a formyl (aldehyde) group at position 1, and a trifluoromethoxy group at position 4. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is an important structural feature that influences its reactivity and physical properties.
Caption: Chemical structure of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde.
Key Identifiers
For unambiguous identification and sourcing, the following identifiers are crucial.
| Identifier | Value | Source |
| IUPAC Name | 2-hydroxy-4-(trifluoromethoxy)benzaldehyde | N/A |
| CAS Number | 1071156-25-6 | [1][2] |
| Molecular Formula | C₈H₅F₃O₃ | [1][2] |
| Molecular Weight | 206.12 g/mol | [1][2] |
| InChI | InChI=1S/C8H5F3O3/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-4,13H | [2] |
| InChIKey | DFFYWNFXELSYRE-UHFFFAOYSA-N | [2] |
| SMILES | O=Cc1c(O)ccc(OC(F)(F)F)c1 | [1] |
Physicochemical Properties: A Comparative Analysis
As of early 2026, detailed experimental data on the physicochemical properties of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde are not widely available in peer-reviewed literature. However, we can infer its likely properties through a comparative analysis with its close structural analogs: 2-Hydroxy-4-(trifluoromethyl)benzaldehyde and 2-Hydroxy-4-methoxybenzaldehyde.
| Property | 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde (Predicted/Inferred) | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde (Experimental) | 2-Hydroxy-4-methoxybenzaldehyde (Experimental) |
| Physical Form | Liquid or Solid or Semi-solid | Solid | Crystalline solid |
| Melting Point | Likely a low-melting solid or oil at room temperature | 65.6 °C[3] | 41-43 °C |
| Boiling Point | Higher than the trifluoromethyl analog due to the extra oxygen atom | ~208 °C[3] | 235-237 °C |
| Solubility | Insoluble in water[4]; Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Low water solubility[3] | Slightly soluble in water; soluble in ethanol, ether |
| XlogP (Predicted) | 2.8[5] | 2.5[6] | 1.8 |
The trifluoromethoxy group is known to be more lipophilic than the trifluoromethyl group, which is reflected in the higher predicted XlogP value. This suggests that the title compound will have good solubility in nonpolar organic solvents. The physical state is reported by suppliers as variable, which may depend on the purity of the substance.[2]
Spectroscopic Characterization: A Predictive Approach
Spectroscopic analysis is essential for structure confirmation. While experimental spectra for 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde are not publicly available, its expected spectral characteristics can be predicted based on fundamental principles and comparison with related structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehyde, hydroxyl, and aromatic protons.
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Aldehyde Proton (-CHO): A singlet, highly deshielded by the carbonyl group, is expected in the range of δ 9.8-10.2 ppm.
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Hydroxyl Proton (-OH): A broad singlet, due to intramolecular hydrogen bonding with the aldehyde, is anticipated in the range of δ 11.0-12.0 ppm. Its chemical shift can be solvent-dependent.
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Aromatic Protons: The three aromatic protons will form a complex splitting pattern. The proton at C5 (ortho to the -OCF₃ group) is expected to be a doublet, the proton at C3 (ortho to the -OH and -CHO groups) a doublet, and the proton at C6 a doublet of doublets. Their chemical shifts would likely fall in the range of δ 6.8-7.8 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the carbonyl, aromatic, and trifluoromethoxy carbons.
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Aldehyde Carbonyl (C=O): A highly deshielded signal around δ 190-195 ppm.
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbons attached to the oxygen atoms (C2 and C4) will be the most deshielded within this region.
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Trifluoromethoxy Carbon (-OCF₃): A quartet around δ 120-125 ppm due to coupling with the three fluorine atoms.
IR Spectroscopy
The infrared spectrum should display characteristic absorption bands for the key functional groups.
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O-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ due to the phenolic hydroxyl group, likely broadened by hydrogen bonding.
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C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹, while the aldehydic C-H stretch will show two weaker bands around 2720 and 2820 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the range of 1650-1680 cm⁻¹, with the frequency lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.
-
C-O-C and C-F Stretches: Strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O and C-F vibrations of the trifluoromethoxy group.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 206 is expected. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) to give a fragment at m/z 177, and potentially the loss of the trifluoromethoxy group. Predicted m/z values for various adducts under different ionization conditions are available.[5]
Synthesis and Reactivity
Plausible Synthetic Routes
While a specific, optimized protocol for the synthesis of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde is not readily found in the literature, its synthesis can be envisioned through established synthetic methodologies. A logical approach would involve the formylation of 3-(trifluoromethoxy)phenol.
Caption: A plausible synthetic route via formylation of the corresponding phenol.
Conceptual Protocol (Reimer-Tiemann Reaction):
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[7]
-
Preparation: Dissolve 3-(trifluoromethoxy)phenol in an aqueous solution of a strong base, such as sodium hydroxide, to form the corresponding phenoxide.
-
Reaction: Heat the solution and add chloroform (CHCl₃) dropwise. The reaction proceeds via the generation of dichlorocarbene (:CCl₂) in situ, which acts as the electrophile.
-
Hydrolysis: After the initial reaction, the intermediate is hydrolyzed, typically by heating, to yield the aldehyde.
-
Workup and Purification: Acidify the reaction mixture to neutralize the excess base and protonate the phenoxide. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The crude product would then be purified, typically by column chromatography, to isolate the desired 2-hydroxy-4-(trifluoromethoxy)benzaldehyde isomer from other potential isomers.
Expected Chemical Reactivity
The reactivity of this molecule is governed by its three key functional groups:
-
Aldehyde Group: This is the primary site for nucleophilic addition and condensation reactions. It will readily react with amines to form Schiff bases (imines), with stabilized carbanions (e.g., in Wittig or aldol-type reactions), and can be oxidized to a carboxylic acid or reduced to an alcohol.
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Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base. It can undergo O-alkylation or O-acylation, although its reactivity might be tempered by the electron-withdrawing nature of the other substituents on the ring. This group also serves as a directing group in electrophilic aromatic substitution.
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Aromatic Ring: The aromatic ring is activated by the hydroxyl group but deactivated by the aldehyde and trifluoromethoxy groups. Electrophilic aromatic substitution reactions would likely be directed to the positions ortho and para to the powerful activating hydroxyl group (C3 and C5).
Potential Applications in Research and Drug Discovery
While specific applications of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde are not yet widely documented, its structure suggests significant potential as a building block in several areas:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The salicylaldehyde motif is present in many biologically active compounds, and the trifluoromethoxy group can enhance drug-like properties. It could be used to synthesize inhibitors of enzymes where a hydrogen-bonding phenol and a lipophilic group are beneficial for binding.
-
Schiff Base and Ligand Synthesis: The aldehyde can be readily condensed with various amines to form Schiff bases, which are important ligands in coordination chemistry and catalysis. These ligands can be used to create novel metal complexes with interesting electronic and catalytic properties.
-
Fluorescent Probes and Materials Science: The fluorinated salicylaldehyde core could serve as a platform for the development of fluorescent chemosensors, where binding to a specific analyte (like a metal ion) would modulate the fluorescence properties of the molecule.
Safety and Handling
Based on supplier safety data, 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde is classified as a hazardous substance.[2]
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
2-Hydroxy-4-(trifluoromethoxy)benzaldehyde is a promising, yet underexplored, chemical building block. Its combination of a reactive aldehyde, a phenolic hydroxyl group, and a trifluoromethoxy substituent makes it a highly attractive scaffold for the synthesis of novel compounds in medicinal chemistry and materials science. While a lack of extensive public data necessitates a predictive and comparative approach to understanding its properties, the foundational principles of organic chemistry provide a strong basis for its effective utilization in research and development. As the demand for sophisticated fluorinated intermediates grows, it is anticipated that the synthesis and application of this versatile molecule will become more widespread.
References
[3] U.S. Environmental Protection Agency. (2025, October 15). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde Properties. CompTox Chemicals Dashboard. Retrieved February 27, 2026, from [Link]
[5] PubChem. (n.d.). 2-hydroxy-4-(trifluoromethoxy)benzaldehyde. Retrieved February 27, 2026, from [Link]
[6] PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. Retrieved February 27, 2026, from [Link]
[8] SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved February 27, 2026, from [Link]
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